molecular formula C12H16BrNO2 B1400450 4-(4-bromophenoxy)-N-ethylbutanamide CAS No. 1456398-62-1

4-(4-bromophenoxy)-N-ethylbutanamide

Cat. No.: B1400450
CAS No.: 1456398-62-1
M. Wt: 286.16 g/mol
InChI Key: LEMBBGVSKGDZBL-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-N-ethylbutanamide is a chemical compound characterized by its bromophenoxy group and an ethylbutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenoxy)-N-ethylbutanamide typically involves the reaction of 4-bromophenol with ethylbutanamide under specific conditions. The process may include:

  • Esterification: Reacting 4-bromophenol with ethylbutanamide in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired compound.

  • Amide Formation: The reaction can also be carried out using an amide coupling reagent, such as DCC (Dicyclohexylcarbodiimide), to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenoxy)-N-ethylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The bromophenoxy group can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed:

  • Oxidation: 4-(4-Bromophenoxy)butanoic acid

  • Reduction: 4-(4-Hydroxyphenoxy)-N-ethylbutanamide

  • Substitution: 4-(4-Alkylphenoxy)-N-ethylbutanamide

Scientific Research Applications

4-(4-Bromophenoxy)-N-ethylbutanamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-bromophenoxy)-N-ethylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-(4-Bromophenoxy)benzoic acid

  • 4-(4-Bromophenoxy)phenol

  • 4-(4-Bromophenoxy)butanoic acid

Uniqueness: 4-(4-Bromophenoxy)-N-ethylbutanamide is unique due to its specific amide group, which differentiates it from other bromophenoxy compounds. This structural feature contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-bromophenoxy)-N-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-14-12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMBBGVSKGDZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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